An In-Depth Technical Guide to 2,6-Dimethylheptan-1-ol
An In-Depth Technical Guide to 2,6-Dimethylheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
2,6-Dimethylheptan-1-ol, a primary alcohol with a branched nonane backbone, presents a molecule of interest for various chemical and pharmaceutical applications. Its structure, characterized by methyl groups at the second and sixth positions, imparts specific physicochemical properties that can influence its function as a solvent, a synthetic intermediate, or a component in formulated products. This guide provides a comprehensive overview of 2,6-Dimethylheptan-1-ol, focusing on its chemical identity, properties, synthesis, potential applications, and safety considerations, tailored for the scientific community.
Section 1: Chemical Identity and Physicochemical Properties
2,6-Dimethylheptan-1-ol is identified by the Chemical Abstracts Service (CAS) number 2768-12-9 .[1] It is a primary alkyl alcohol, meaning the hydroxyl group is attached to a primary carbon atom.[1] This structural feature governs its reactivity and physical characteristics.
Molecular and Structural Information
The molecular and structural details of 2,6-Dimethylheptan-1-ol are fundamental to understanding its behavior in chemical systems.
| Identifier | Value | Source |
| CAS Number | 2768-12-9 | PubChem[1] |
| Molecular Formula | C₉H₂₀O | PubChem[1] |
| Molecular Weight | 144.25 g/mol | PubChem[1] |
| IUPAC Name | 2,6-dimethylheptan-1-ol | PubChem[1] |
| SMILES | CC(C)CCCC(C)CO | PubChem[1] |
| InChI | InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3 | PubChem[1] |
Physicochemical Properties
| Property | Value (2,6-Dimethylheptan-1-ol) | Value (2,6-Dimethylheptane) | Source |
| Boiling Point | Not available | 135.21 °C | Journal of Research of the National Bureau of Standards[2] |
| Density | Not available | 0.70891 g/mL at 20 °C | Journal of Research of the National Bureau of Standards[2] |
| XLogP3 | 3.1 | Not applicable | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | 0 | PubChem[1] |
The presence of the hydroxyl group in 2,6-Dimethylheptan-1-ol is expected to result in a higher boiling point and greater polarity compared to its parent alkane, 2,6-dimethylheptane, due to hydrogen bonding.
Section 2: Synthesis of 2,6-Dimethylheptan-1-ol
Proposed Synthesis via Reduction of 2,6-Dimethylheptanal
A common and effective method for the synthesis of primary alcohols is the reduction of aldehydes.
Caption: Proposed synthesis of 2,6-Dimethylheptan-1-ol via aldehyde reduction.
Experimental Protocol (Hypothetical):
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Dissolution: Dissolve 2,6-dimethylheptanal in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution in an ice bath to 0 °C.
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Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used, typically in an anhydrous solvent like THF.
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Reaction: Stir the reaction mixture at 0 °C for a specified period (e.g., 1-2 hours) and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize any excess reducing agent.
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Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Section 3: Potential Applications in Research and Drug Development
While specific, documented applications of 2,6-Dimethylheptan-1-ol in drug development are not prominent in the literature, its structural features as a branched primary alcohol suggest several potential areas of utility.
As a Synthetic Intermediate
Primary alcohols are versatile starting materials in organic synthesis. 2,6-Dimethylheptan-1-ol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to various esters and ethers. These derivatives could serve as building blocks for more complex molecules with potential biological activity.
In Drug Formulation and Delivery
The properties of alcohols are often exploited in pharmaceutical formulations.
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Solubilizing Agent: The amphiphilic nature of 2,6-Dimethylheptan-1-ol, with its nonpolar alkyl chain and polar hydroxyl group, could make it a useful co-solvent or solubilizing agent for poorly water-soluble drug candidates.
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Excipient in Topical Formulations: Its moderate volatility and potential for skin penetration could make it a candidate for use in topical or transdermal drug delivery systems.
Role of Branched Alcohols in Advanced Materials
The highly branched structure of molecules like 2,6-Dimethylheptan-1-ol can impart desirable properties such as increased thermal stability and specific solubility profiles, making them of interest in the development of advanced materials.
Section 4: Analytical Methodologies
The analysis of 2,6-Dimethylheptan-1-ol would typically be performed using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like 2,6-Dimethylheptan-1-ol.
Hypothetical GC-MS Protocol:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Carrier Gas: Helium at a constant flow rate.
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Injection: Split or splitless injection, depending on the sample concentration.
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Oven Program: A temperature gradient starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.
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Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-300.
The resulting mass spectrum would be expected to show a molecular ion peak (if stable enough) and characteristic fragmentation patterns that can be used for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural characterization of organic molecules. While a specific spectrum for 2,6-Dimethylheptan-1-ol is not available in the searched literature, the expected chemical shifts and splitting patterns can be predicted based on its structure.
Section 5: Safety and Handling
Based on the GHS hazard statements from a commercial supplier, 2,6-Dimethylheptan-1-ol should be handled with care.
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/ eye protection/ face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
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Use in a well-ventilated area.
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Store in a tightly closed container in a dry and well-ventilated place.
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Keep away from oxidizing agents.
Section 6: Conclusion
2,6-Dimethylheptan-1-ol is a branched primary alcohol with potential utility in various scientific domains. While there is a lack of extensive published data on its experimental properties, synthesis, and specific applications, its chemical nature allows for informed predictions of its behavior and potential uses. Further research into this molecule is warranted to fully elucidate its properties and explore its applications, particularly in the fields of synthetic chemistry and pharmaceutical sciences.
References
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White, J. D., Rose, F. W., Jr., Calingaert, G., & Soroos, H. (1939). 2,6-Dimethylheptane: Its Synthesis, Properties, and Comparison with an Isononane from Petroleum. Journal of Research of the National Bureau of Standards, 22(3), 315. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240232, 2,6-Dimethylheptan-1-ol. Retrieved from [Link]
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Fragrance Material Safety Assessment Center. (2022). RIFM fragrance ingredient safety assessment, 6-methoxy-2,6-dimethylheptan-1-al, CAS Registry Number 62439-41-2. Food and Chemical Toxicology, 163 Suppl 1, 112991. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112491, (+-)-6-Methoxy-2,6-dimethylheptanal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240230, 2,6-Dimethyl-5-hepten-1-ol. Retrieved from [Link]
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Asian Journal of Chemistry. (2014). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. Asian Journal of Chemistry, 26(18), 6143-6147. [Link]
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ResearchGate. (2014). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,6-Dimethylheptan-2-ol. Retrieved from [Link]
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PubChem. (n.d.). Process for producing 2,6-dimethyl-5-hepten-1-al - Patent WO-2015169721-A1. Retrieved from [Link]
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ResearchGate. (2019). Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. Journal of the Science of Food and Agriculture. [Link]
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PubMed. (2022). RIFM fragrance ingredient safety assessment, 6-methoxy-2,6-dimethylheptan-1-al, CAS Registry Number 62439-41-2. Food and Chemical Toxicology, 163 Suppl 1, 112991. [Link]
